molecular formula C28H26N2O6 B2540793 Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate CAS No. 1114646-83-1

Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

Cat. No. B2540793
CAS RN: 1114646-83-1
M. Wt: 486.524
InChI Key: ZDYKXRXSZKARES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound mentioned includes functional groups such as ester, ether, and amide, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters is achieved through a domino process starting from arylmethyl azides. This process includes the formation of an N-aryl iminium ion, addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The presence of substituents like methoxy and carboxylate groups can influence the electronic distribution and steric hindrance within the molecule, affecting its chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, the cyclization reactions are common in the synthesis of quinoline compounds, as seen in the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . Additionally, the presence of functional groups such as bromomethyl and hydroxy groups in quinoline derivatives can lead to further chemical transformations, including radical bromination and Williamson ether synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. For example, the presence of fluorine atoms in quinoline derivatives can enhance their antibacterial activity due to the increased lipophilicity, which facilitates penetration through bacterial cell membranes . The methoxy and carboxylate groups in the compound of interest are likely to contribute to its solubility in organic solvents and could potentially affect its biological activity.

Scientific Research Applications

Synthesis and Pharmacological Properties

Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate and related compounds have been a subject of interest in the field of pharmacology due to their potential disease-modifying antirheumatic drug (DMARD) properties. Studies have focused on the synthesis of metabolites to confirm structures and investigate pharmacological characteristics. Notably, certain metabolites have demonstrated anti-inflammatory effects, albeit with slightly lower potency compared to parent compounds in models like adjuvant arthritic rats (Baba, Makino, Ohta, & Sohda, 1998).

Antimicrobial and Antioxidant Activities

The exploration of novel quinoline derivatives has also extended to antimicrobial and antioxidant applications. Synthesized compounds have been screened for in vitro antimicrobial efficacy, revealing significant activity against gram-negative microorganisms and Staphylococcus aureus. Some derivatives demonstrated comparable activity to N-ethyl derivatives, with improved serum levels and urinary recovery rates in animal models, indicating a promising avenue for developing new antimicrobial agents with potential reduced side effects (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Fluorescence Detection and Optical Properties

Quinoline derivatives have also found application in fluorescence detection and optical characterization. Specific methoxy-substituted tetrakisquinoline analogs of EGTA and BAPTA have been developed for the fluorescence detection of metal ions like Cd^2+. These compounds exhibit enhanced fluorescence intensity in the presence of Cd^2+, enabling their use as specific probes for this metal ion. The structural and optical properties of quinoline derivatives in thin films have also been studied, providing insights into their potential use in photodiode applications and other optoelectronic devices (Mikata, Kaneda, Konno, Matsumoto, Sato, Kawamura, & Iwatsuki, 2019).

properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-11-14-22-21(15-19)26(16-24(29-22)18-9-12-20(33-2)13-10-18)36-17-27(31)30-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYKXRXSZKARES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.